molecular formula C24H24N2O3 B3519261 N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE

N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE

Cat. No.: B3519261
M. Wt: 388.5 g/mol
InChI Key: TXMQUVHRWCYAAL-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE is an organic compound belonging to the class of gamma amino acids and derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanamidobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoquinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-4-BUTANAMIDOBENZAMIDE is unique due to its specific structural features, such as the benzyloxy group and the butanamidobenzamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(butanoylamino)-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-2-6-23(27)25-20-11-9-19(10-12-20)24(28)26-21-13-15-22(16-14-21)29-17-18-7-4-3-5-8-18/h3-5,7-16H,2,6,17H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMQUVHRWCYAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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